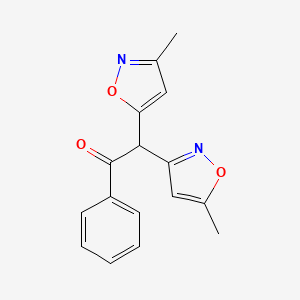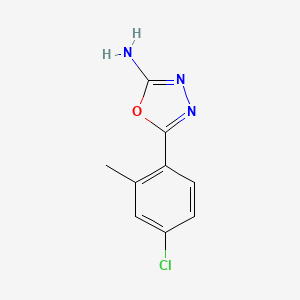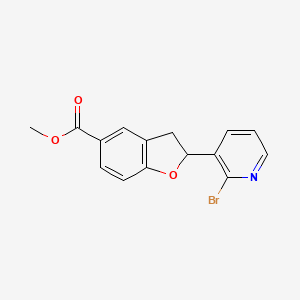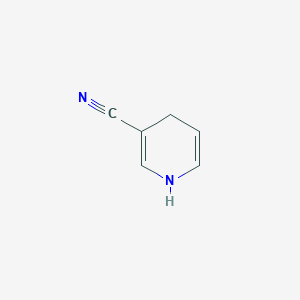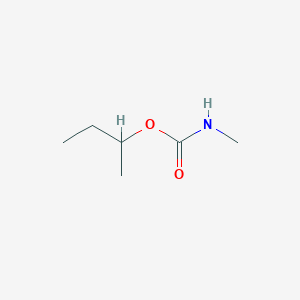
sec.-Butyl N-methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec.-Butyl N-methyl carbamate: is a carbamate ester, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is known for its role in agricultural and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec.-Butyl N-methyl carbamate typically involves the reaction of sec.-butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
sec.-Butylamine+Methyl chloroformate→sec.-Butyl N-methyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the use of catalysts such as iron-chrome catalysts to enhance the yield and selectivity of the reaction. The reaction conditions typically include a temperature of around 150°C and a pressure of 9.0 MPa .
Chemical Reactions Analysis
Types of Reactions: sec.-Butyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce sec.-butylamine and methanol.
Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carbamic acid derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: sec.-Butylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
sec.-Butyl N-methyl carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sec.-Butyl N-methyl carbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at nerve junctions, causing prolonged muscle contraction and secretion. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
Fenobucarb: Another carbamate insecticide with similar applications in agriculture.
Methyl N-hexylcarbamate: Used in industrial applications and synthesized using similar methods.
tert-Butyl N-methyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness: sec.-Butyl N-methyl carbamate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Its effectiveness as a cholinesterase inhibitor also sets it apart from other carbamates.
Properties
CAS No. |
93472-60-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
butan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
HIUBXHVDRUPDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)
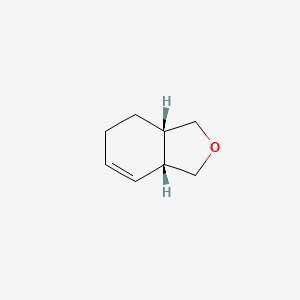

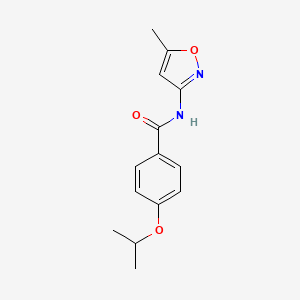
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
